2-cyclohexyl-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-N-hydroxyacetimidamide is an organic compound that belongs to the class of amidoximes. Amidoximes are known for their versatile applications in various fields, including medicinal chemistry and coordination chemistry. This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a hydroxy group attached to the imidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclohexyl-N'-hydroxyethanimidamide can be achieved through a one-pot approach involving the reaction of cyclohexylamine with hydroxylamine hydrochloride and an appropriate aldehyde or ketone. The reaction is typically carried out under mild conditions using a dehydrating agent such as phosphorus trichloride or iodine in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclohexyl-N-hydroxyacetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted amidoximes or imidamides.
Scientific Research Applications
2-Cyclohexyl-N-hydroxyacetimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocycles such as oxadiazoles and triazoles.
Biology: Investigated for its potential as a prodrug to enhance cell permeability and oral bioavailability.
Industry: Utilized in the development of metal ion chelating ligands for coordination chemistry.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N'-hydroxyethanimidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The hydroxy group plays a crucial role in forming hydrogen bonds with the enzyme, enhancing its inhibitory effect. The cyclohexyl group provides hydrophobic interactions that stabilize the compound-enzyme complex.
Comparison with Similar Compounds
2-Hydroxyacetimidamide: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.
N-Hydroxyacetimidamide: Similar structure but without the cyclohexyl group, leading to different chemical properties and reactivity.
Uniqueness: 2-Cyclohexyl-N-hydroxyacetimidamide is unique due to the presence of the cyclohexyl group, which enhances its hydrophobicity and stability. This structural feature makes it more effective in applications requiring strong hydrophobic interactions, such as enzyme inhibition and coordination chemistry.
Properties
IUPAC Name |
2-cyclohexyl-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-8(10-11)6-7-4-2-1-3-5-7/h7,11H,1-6H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBKKVXCFFKISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.